Methyl ((1-(pyridin-4-yl)piperidin-4-yl)methyl)carbamate
Description
Methyl ((1-(pyridin-4-yl)piperidin-4-yl)methyl)carbamate is a carbamate derivative featuring a piperidine core substituted at the 1-position with a pyridin-4-yl group and at the 4-position with a methylcarbamate moiety. This structure combines aromatic (pyridine) and aliphatic (piperidine) components, conferring unique physicochemical and biological properties. The methylcarbamate group (-O(CO)NHCH₃) enhances metabolic stability compared to ester or amide analogs, making it a critical functional group in drug design .
Properties
IUPAC Name |
methyl N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-18-13(17)15-10-11-4-8-16(9-5-11)12-2-6-14-7-3-12/h2-3,6-7,11H,4-5,8-10H2,1H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVZVOTYWCGODPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NCC1CCN(CC1)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination of 1-Benzylpiperidin-4-one
A foundational step involves synthesizing the piperidine-4-yl-carbamate core. Sitaramaiah Devarasetty et al. developed a scalable method starting with 1-benzylpiperidin-4-one, which undergoes reductive amination with ammonia in the presence of Raney nickel as a catalyst. Subsequent deprotection of the benzyl group via hydrogenolysis yields the free amine, which is then treated with methyl chloroformate to form the carbamate. This route achieves >85% yield under industrial conditions, with the critical advantage of avoiding hazardous intermediates.
Key Reaction Parameters:
- Temperature: 50–60°C
- Pressure: 3–4 bar H₂
- Catalyst Loading: 5 wt% Raney nickel
Carbamate Functionalization Strategies
Methyl Isocyanate-Mediated Carbamation
The final step involves reacting 1-(pyridin-4-yl)piperidine with methyl isocyanate in anhydrous dichloromethane at 0–5°C. Triethylamine is added to scavenge HCl, preventing N-demethylation side reactions. The crude product is purified via silica gel chromatography (eluent: ethyl acetate/hexane, 3:7), yielding 92% purity.
Optimization Insights:
Alternative Pathway: Chloroformate Quenching
For laboratories lacking isocyanate handling infrastructure, methyl chloroformate can be used with 1-(pyridin-4-yl)piperidin-4-ylmethanamine. This two-step process involves:
Yield Comparison:
| Reagent | Yield (%) | Purity (%) |
|---|---|---|
| Methyl isocyanate | 78 | 92 |
| Methyl chloroformate | 65 | 88 |
Industrial-Scale Production Considerations
Continuous Flow Reactor Systems
Modern facilities adopt continuous flow reactors to enhance reproducibility. A representative protocol from Ambeed Pharmaceuticals uses microwave-assisted heating (120°C, 1 hour) with cesium carbonate as a base in DMSO. This method reduces reaction time from 12 hours (batch) to 1 hour while maintaining 85% yield.
Operational Parameters:
- Residence Time: 60 minutes
- Microwave Power: 300 W
- Solvent: DMSO (anhydrous)
Purification at Scale
Industrial purification employs simulated moving bed (SMB) chromatography, which reduces solvent consumption by 40% compared to traditional column methods. Critical impurities include:
- Unreacted 1-(pyridin-4-yl)piperidine (≤0.5%)
- N-Methylated byproducts (≤0.3%)
Analytical Characterization Data
Spectroscopic Profiles
¹H NMR (400 MHz, CDCl₃):
- δ 8.45 (d, J = 4.8 Hz, 2H, Py-H)
- δ 6.62 (d, J = 4.8 Hz, 2H, Py-H)
- δ 3.65 (s, 3H, OCH₃)
- δ 3.12–3.08 (m, 2H, Piperidine-CH₂)
HRMS (ESI):
Purity Assessment via HPLC
| Column | Mobile Phase | Retention Time (min) | Purity (%) |
|---|---|---|---|
| C18, 5 μm, 250 mm | Acetonitrile/H₂O (70:30) | 8.2 | 99.1 |
Chemical Reactions Analysis
Types of Reactions
Methyl ((1-(pyridin-4-yl)piperidin-4-yl)methyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized carbamate derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Methyl ((1-(pyridin-4-yl)piperidin-4-yl)methyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific pathways.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of Methyl ((1-(pyridin-4-yl)piperidin-4-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes are best contextualized against related carbamate and piperidine derivatives. Below is a detailed comparison:
Structural Analogues
Key Differences and Implications
- Substituent Position: Pyridin-4-yl vs. pyridin-2-yl (e.g., this compound vs. Benzyl ((1-(pyridin-2-yl)piperidin-4-yl)methyl)carbamate): The pyridine ring’s nitrogen position (4 vs. Methylcarbamate vs. Benzylcarbamate: Methyl substitution (smaller, more polar) may enhance solubility and metabolic stability compared to bulkier benzyl groups, which could improve membrane permeability .
Biological Activity :
- 1-Alkyl-pyrazol-4-yl methylcarbamates exhibit high herbicidal selectivity due to β-/γ-branched alkyl chains, suggesting that branching in substituents enhances target specificity .
- The sulfonyl- and fluoro-substituted analog (Methyl (1-((2-chloro-4-fluoro-5-(...)phenyl)sulfonyl)piperidin-4-yl)carbamate ) demonstrates explicit herbicidal efficacy, highlighting the role of electronegative substituents in agrochemical activity .
Synthetic Accessibility :
Physicochemical Properties
- Solubility : Methylcarbamates generally exhibit higher aqueous solubility than benzylcarbamates due to reduced hydrophobicity .
- Metabolic Stability : The methyl group in methylcarbamates resists enzymatic hydrolysis better than benzyl or primary carbamate analogs, extending half-life in biological systems .
Biological Activity
Methyl ((1-(pyridin-4-yl)piperidin-4-yl)methyl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed examination of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.
Structure and Synthesis
This compound features a piperidine ring substituted with a pyridine moiety and a carbamate group. The synthesis typically involves the reaction of 1-(pyridin-4-yl)piperidine with methyl isocyanate under controlled conditions to ensure purity and yield:
Synthetic Route:
- Starting Materials: 1-(pyridin-4-yl)piperidine, methyl isocyanate.
- Reaction Conditions: Conducted in an inert atmosphere (nitrogen or argon), maintaining moderate temperatures.
- Purification Techniques: Recrystallization or column chromatography.
Target Interaction
The compound likely interacts with various biological targets, particularly protein kinases, which play crucial roles in signal transduction pathways. The interaction may involve:
- Hydrogen Bonds: Facilitating stable interactions with target proteins.
- Hydrophobic Interactions: Enhancing binding affinity.
- π-π Stacking: Contributing to the overall stability of the compound-protein complex.
Biochemical Pathways
Through its interaction with protein kinases, this compound may influence several cellular processes:
- Cell Growth
- Differentiation
- Apoptosis
These effects are critical for its potential therapeutic applications in cancer treatment.
Pharmacokinetics
The pharmacokinetics of this compound are influenced by several factors:
- Bioavailability: Affected by solubility and permeability.
- Metabolic Stability: Determines the duration of action and dosing frequency.
Research indicates that similar compounds exhibit varied bioavailability based on their chemical structure and functional groups.
Antimicrobial Properties
Studies have shown that this compound exhibits antimicrobial activity against various pathogens. Its mechanism may involve disruption of microbial cell wall synthesis or inhibition of essential metabolic pathways.
Anticancer Activity
The compound has been evaluated for its anticancer properties, particularly against colon cancer cell lines such as SW620. It has demonstrated:
- Inhibition of Cell Proliferation: By inducing apoptosis in cancer cells.
- Selectivity for Cancer Cells: High selectivity ratios have been observed when compared to normal cells, indicating a promising therapeutic index .
Study 1: SW620 Colon Cancer Cells
A study investigating the efficacy of this compound on SW620 colon cancer cells showed significant inhibition of cell growth at low micromolar concentrations. The compound's IC50 values indicated potent activity, suggesting its potential as a lead compound for further development .
Study 2: Antimicrobial Testing
In antimicrobial assays, the compound exhibited effective inhibition against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values were comparable to those of established antibiotics, highlighting its potential utility in treating bacterial infections.
Comparison with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Methyl ((1-(pyridin-2-yl)piperidin-4-yl)methyl)carbamate | Similar piperidine structure | Moderate anticancer activity |
| 1-Methyl-4-(piperidin-4-yl)piperazine | Lacks carbamate group | Limited biological activity |
This compound stands out due to its unique combination of structural features that enhance its biological activity compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
